BenchChemオンラインストアへようこそ!

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate

medicinal chemistry protecting group strategy sequential synthesis

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS 2852766-05-1) is a functionalized 3,8-diazabicyclo[3.2.1]oct-6-ene scaffold that carries a benzyl substituent at N-3 and a tert‑butoxycarbonyl (Boc) protecting group at N‑8. The compound is supplied as a 95–97% purity building block for medicinal chemistry and organic synthesis.

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
Cat. No. B13898588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CN(CC1C=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3
InChIKeyHEGUACHWQOFMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate – Quantifiable Differentiation for Research and Industrial Procurement


Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS 2852766-05-1) is a functionalized 3,8-diazabicyclo[3.2.1]oct-6-ene scaffold that carries a benzyl substituent at N-3 and a tert‑butoxycarbonyl (Boc) protecting group at N‑8 . The compound is supplied as a 95–97% purity building block for medicinal chemistry and organic synthesis . Structurally, it combines a strained bicyclic core with a reactive endocyclic olefin and two orthogonal protecting groups, a constellation that enables divergent synthetic pathways not accessible with simpler diazabicyclo[3.2.1]octane congeners [1].

Why 3,8-Diazabicyclo[3.2.1]octane Derivatives Cannot Be Interchanged – The Critical Role of the C6–C7 Olefin and Orthogonal N‑Protection


The 3,8-diazabicyclo[3.2.1]octane family is structurally diverse, and even minor alterations—such as saturation of the C6–C7 bond or replacement of the benzyl group—fundamentally alter the compound's reactivity profile and deprotection logic [1]. The target compound possesses a unique orthogonal protection scheme (Boc at N‑8, benzyl at N‑3) combined with an endocyclic alkene that serves as a synthetic handle for hydroboration, epoxidation, or transition‑metal‑catalyzed functionalization [2]. Substituting with a saturated analog eliminates this alkene‑based reactivity, while using a mono‑protected variant forfeits the ability to perform sequential, chemoselective deprotection. Consequently, generic replacement compromises synthetic efficiency, functional group tolerance, and final product fidelity [3].

Quantitative Differentiation Evidence: Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate versus Closest Analogs


Orthogonal Protecting Group Count – Enabling Sequential Deprotection

The target compound bears two chemically orthogonal protecting groups—a base-labile Boc group at N‑8 and a hydrogenolyzable benzyl group at N‑3—whereas the direct analog tert-butyl 3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS 2816821-74-4) contains only a single Boc‑protected nitrogen . This quantitative difference in orthogonal handles (2 vs. 1) permits sequential, chemoselective deprotection, a capability that single‑protection analogs cannot replicate [1].

medicinal chemistry protecting group strategy sequential synthesis

Endocyclic C6–C7 Olefin as a Reactive Functionalization Handle

The target compound incorporates a C6–C7 double bond that is absent in the fully saturated analog tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-43-7) [1]. This single alkene unit serves as a discrete synthetic handle for reactions such as hydroboration/oxidation, epoxidation, or palladium‑catalyzed cross‑coupling, thereby enabling late‑stage diversification not possible with the saturated counterpart [2]. In related 3,8-diazabicyclo[3.2.1]octane systems, cycloaddition reactions using acrylate derivatives achieve yields of 51–73%, demonstrating the preparative value of the unsaturated core for further elaboration [3].

synthetic methodology alkene functionalization diversity-oriented synthesis

Supplier-Certified Purity Specifications and Batch Analysis

Commercially available tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate is supplied at 95% (Bidepharm) or 97% (Aladdin) purity as determined by HPLC, NMR, and GC . The saturated analog tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-43-7) is also available at 95–97% [1]; however, the target compound's purity is consistently traceable to lot-specific analytical certificates (CoA), providing procurement confidence for GLP and GMP environments .

quality control analytical chemistry procurement specification

Prioritized Application Scenarios for Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate Based on Quantitative Differentiation Evidence


Orthogonally Protected Intermediate for Beta-Lactamase Inhibitor Synthesis

The combination of a Boc group at N‑8 and a benzyl group at N‑3, together with a C6–C7 alkene amenable to late-stage modification, positions this compound as a strategic intermediate for constructing diazabicyclo[3.2.1]octane‑based beta‑lactamase inhibitors [1]. In the patent literature, orthogonal protection is critical for achieving chemoselective acylation and sulfation steps required for potent β‑lactamase inhibition [2]; the target compound's dual‑protection architecture directly matches this requirement.

Diversity-Oriented Synthesis Scaffold via Alkene Functionalization

The endocyclic C6=C7 double bond enables chemoselective functionalization—such as hydroboration/oxidation to install hydroxyl groups or epoxidation to generate strained intermediates—allowing medicinal chemists to rapidly expand the chemical space around the diazabicyclo[3.2.1]octane core [3]. In analogous systems, cycloaddition yields with acrylate derivatives reach 51–73%, indicating robust preparative utility [4]; the target compound's olefin is expected to support similar transformations.

Building Block for CNS-Targeted Peptide Mimetics

The rigid, bridged bicyclic structure combined with two differentially protected nitrogen atoms makes this compound suitable for constructing conformationally constrained peptide mimetics [5]. Sequential deprotection allows the introduction of distinct pharmacophoric elements at the N‑3 and N‑8 positions, a methodology frequently employed in the design of CNS‑penetrant ligands and NK1 receptor antagonists [6].

Quote Request

Request a Quote for Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.